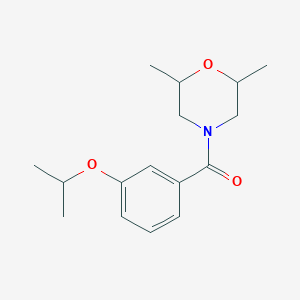![molecular formula C15H22N2O5S B5335526 2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5335526.png)
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide, also known as CTAP, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist for the mu-opioid receptor, which is a key player in the mechanism of action for many painkillers and addictive drugs. CTAP has been used in scientific research to better understand the role of the mu-opioid receptor in pain and addiction, and to explore potential treatments for these conditions.
Wirkmechanismus
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is a selective antagonist for the mu-opioid receptor, which is a key player in the mechanism of action for many painkillers and addictive drugs. By blocking the mu-opioid receptor, this compound can inhibit the effects of these drugs and reduce their addictive potential. This compound has also been shown to have some effects on other opioid receptors, such as the delta-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to reduce the rewarding effects of opioids, as well as the development of tolerance and dependence. This compound has also been shown to reduce pain in animal models, although its effects on pain in humans are less clear. Additionally, this compound has been shown to have some effects on the immune system and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is that it is a selective antagonist for the mu-opioid receptor, which allows for more specific studies of this receptor and its role in pain and addiction. However, this compound has some limitations as well. It has a relatively short half-life, which can make it difficult to use in some experiments. Additionally, this compound can have some off-target effects on other opioid receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research involving 2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide. One area of interest is the development of new treatments for pain and addiction that target the mu-opioid receptor. This compound and other selective mu-opioid receptor antagonists could be used to develop drugs that reduce the addictive potential of opioids and other addictive drugs, while still providing pain relief. Additionally, this compound could be used to further explore the role of the mu-opioid receptor in other behaviors, such as stress and anxiety. Finally, this compound could be used in studies of the immune system and inflammation, which could have implications for the treatment of autoimmune and inflammatory diseases.
Synthesemethoden
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process involving several chemical reactions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and propionic anhydride to form 2,5-dimethoxy-N-(pyrrolidin-2-yl)propionamide. This intermediate is then reacted with benzenesulfonyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has been widely used in scientific research to study the mu-opioid receptor and its role in pain and addiction. It has been used to investigate the mechanisms of action for painkillers and addictive drugs, and to explore potential treatments for these conditions. This compound has also been used in studies of the brain reward system, which is involved in addiction and other behaviors.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-12-6-7-13(22-2)14(11-12)23(19,20)16-8-4-10-17-9-3-5-15(17)18/h6-7,11,16H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQQWSQIDWFFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5335454.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B5335455.png)
![(4aS*,8aR*)-6-(cyclopropylacetyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335463.png)

![N-(2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335469.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5335484.png)

![3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide](/img/structure/B5335493.png)
![2-{[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]methyl}benzonitrile](/img/structure/B5335518.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzonitrile](/img/structure/B5335519.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5335525.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5335530.png)
![2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol](/img/structure/B5335553.png)
